
(4-Bromophenyl)(methyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(methyl)selane is an organoselenium compound characterized by the presence of a bromophenyl group and a methylselane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(methyl)selane typically involves the reaction of 4-bromophenyl halides with methylselane precursors. One common method is the nucleophilic substitution reaction, where 4-bromophenyl halides react with sodium methylselanide under anhydrous conditions to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)(methyl)selane undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selane compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) are employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of this compound.
Substitution: Various substituted phenylselane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(4-Bromophenyl)(methyl)selane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Medicine
The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Selenium compounds have shown promise in modulating biological pathways involved in cancer and infection.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)(methyl)selane involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, protecting cells from oxidative stress. The compound may also interact with specific molecular targets, such as proteins and DNA, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)trimethylsilane: Similar in structure but contains a silicon atom instead of selenium.
(4-Bromophenyl)methylsulfane: Contains a sulfur atom instead of selenium.
(4-Bromophenyl)methylamine: Contains a nitrogen atom instead of selenium.
Uniqueness
(4-Bromophenyl)(methyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form selenoenzymes sets it apart from its sulfur, silicon, and nitrogen analogs.
Propiedades
Fórmula molecular |
C7H7BrSe |
|---|---|
Peso molecular |
250.01 g/mol |
Nombre IUPAC |
1-bromo-4-methylselanylbenzene |
InChI |
InChI=1S/C7H7BrSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clave InChI |
KTXOMHNYYXPRMC-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


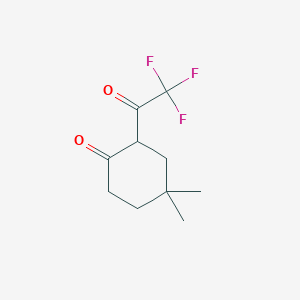
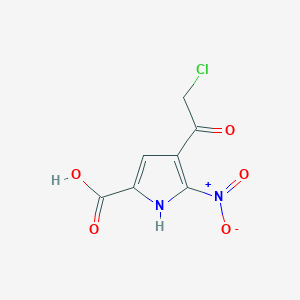
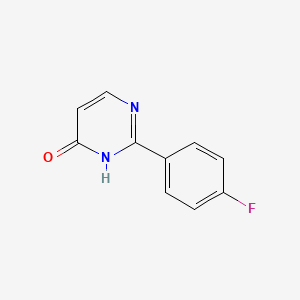
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)


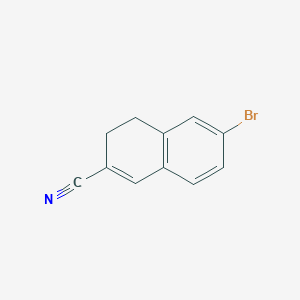
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
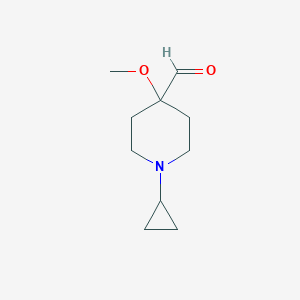
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
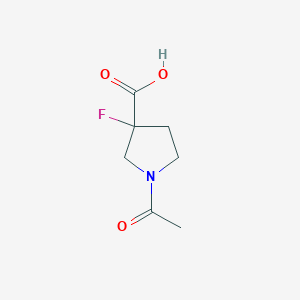
![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)
